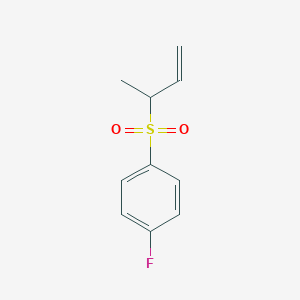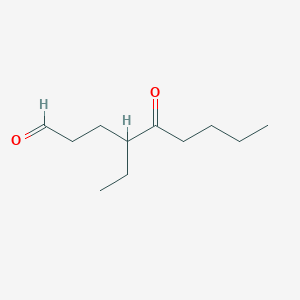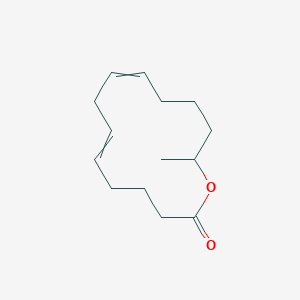
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one typically involves the following steps:
Formation of the Lactone Ring: The lactone ring is formed through a cyclization reaction, often involving the esterification of a hydroxy acid precursor.
Introduction of Double Bonds: The conjugated double bonds are introduced through selective dehydrogenation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated lactone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include epoxides, reduced lactones, and substituted derivatives .
Scientific Research Applications
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of macrolide synthesis and reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
14-Methyl-1-oxacyclotetradeca-6,9-dien-2-one can be compared with other macrolide compounds, such as:
Erythromycin: A well-known macrolide antibiotic with a similar lactone ring structure but different substituents.
Azithromycin: Another macrolide antibiotic with a larger lactone ring and additional nitrogen atoms.
Clarithromycin: A macrolide antibiotic with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of conjugated double bonds, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
90134-38-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
14-methyl-1-oxacyclotetradeca-6,9-dien-2-one |
InChI |
InChI=1S/C14H22O2/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(15)16-13/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
JSZKXZJGTWVDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=CCC=CCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



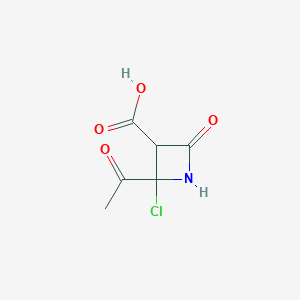
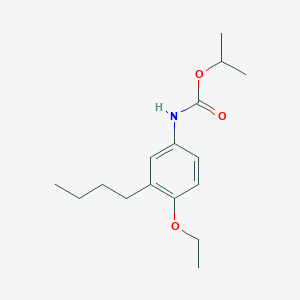
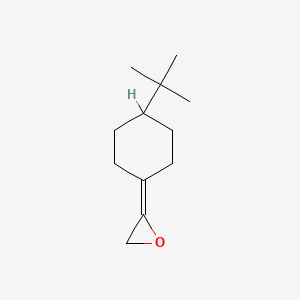
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
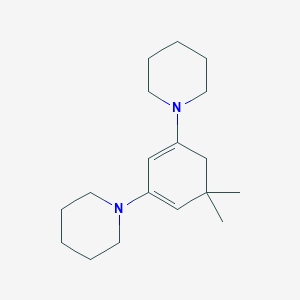
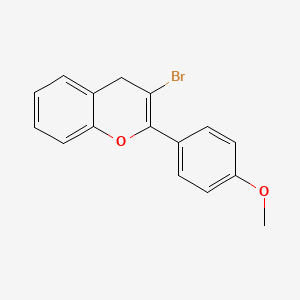
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)
